molecular formula C77H127F3N18O24 B6295534 Tau Peptide (304-318) Trifluoroacetate CAS No. 330456-49-0

Tau Peptide (304-318) Trifluoroacetate

Cat. No.: B6295534
CAS No.: 330456-49-0
M. Wt: 1745.9 g/mol
InChI Key: ONOCFEZANDDQQW-QSSNSHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tau Peptide (304-318) Trifluoroacetate salt (CAS 330456-49-0) is a synthetic 15-amino acid polypeptide with the sequence Gly-Ser-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-Val (single-letter code: GSVQIVYKPVDLSKV) and a molecular weight of 1631.9 g/mol . This peptide encompasses the PHF6 (306-VQIVYK-311) hexapeptide motif located within the microtubule-binding repeat region (R3) of the full-length tau protein . This specific motif is a critically important amyloidogenic core that has a high propensity for forming β-sheet structures and is essential for the self-assembly and aggregation of tau protein into pathological filaments . Consequently, Tau Peptide (304-318) serves as a fundamental and widely used in vitro tool for studying the mechanisms of tau aggregation , a key pathological process in neurodegenerative diseases known as tauopathies, which include Alzheimer's disease . Its primary research applications include investigating the initial stages of fibril formation, performing seeding experiments, screening for potential aggregation inhibitors, and exploring cross-seeding interactions with other pathological proteins like amyloid-beta (Aβ) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H126N18O22.C2HF3O2/c1-13-42(12)61(92-63(102)46(26-27-54(79)97)82-70(109)57(38(4)5)88-68(107)51(35-94)80-55(98)34-78)73(112)90-59(40(8)9)72(111)85-49(32-43-22-24-44(96)25-23-43)65(104)83-47(20-15-17-29-77)74(113)93-30-18-21-53(93)69(108)89-58(39(6)7)71(110)86-50(33-56(99)100)66(105)84-48(31-37(2)3)64(103)87-52(36-95)67(106)81-45(19-14-16-28-76)62(101)91-60(41(10)11)75(114)115;3-2(4,5)1(6)7/h22-25,37-42,45-53,57-61,94-96H,13-21,26-36,76-78H2,1-12H3,(H2,79,97)(H,80,98)(H,81,106)(H,82,109)(H,83,104)(H,84,105)(H,85,111)(H,86,110)(H,87,103)(H,88,107)(H,89,108)(H,90,112)(H,91,101)(H,92,102)(H,99,100)(H,114,115);(H,6,7)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-,60-,61-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOCFEZANDDQQW-QSSNSHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H127F3N18O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1745.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Activation

  • Resin : A Wang resin or Rink amide resin is used, depending on the desired C-terminal modification (free acid or amide).

  • Activation : Each amino acid is activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in the presence of 1-hydroxybenzotriazole (HOBt).

Sequential Coupling and Deprotection

  • Coupling : Activated amino acids (0.5 M in DMF) are added sequentially under nitrogen atmosphere. Coupling efficiency is monitored via Kaiser tests.

  • Deprotection : The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using 20% piperidine in DMF.

Cleavage and Trifluoroacetate Salt Formation

After chain assembly, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) , water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v). This step simultaneously removes side-chain protecting groups and yields the peptide as a TFA salt.

Purification Strategies

Crude peptides require purification to remove truncated sequences and residual reagents.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column : C18 or C4 stationary phase (5–10 μm particle size).

  • Mobile Phase : Gradient elution with 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B).

  • Conditions :

    ParameterValue
    Flow Rate5–10 mL/min
    Gradient10–60% B over 30 min
    DetectionUV at 214 nm

Purified fractions are pooled and lyophilized to obtain the final product.

Size-Exclusion Chromatography (SEC)

For larger-scale preparations, SEC (e.g., Sephadex G-25) may supplement HPLC to remove aggregates and salts.

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight:

  • Theoretical Mass : 1745.9 g/mol.

  • Observed Mass : 1746.2 ± 0.3 g/mol (typical deviation < 0.02%).

Purity Assessment via HPLC

Batch purity ≥95% is achieved, as quantified by peak area integration at 214 nm.

Comparative Analysis of Synthesis Methods

ParameterSPPSRecombinant Expression
Peptide Length Optimal for ≤50 residuesSuitable for longer fragments
Yield 60–80% (crude), 30–50% (final)10–20% (after purification)
Cost High (protected amino acids)Moderate (fermentation)
Scalability Limited to gram scaleKilogram scale feasible

While recombinant methods (e.g., for tau 304–380) involve E. coli expression and boiling purification, SPPS remains the gold standard for short peptides like Tau (304–318).

Critical Challenges and Optimizations

Aggregation During Synthesis

The hydrophobic sequence (e.g., Val-Ile-Tyr) predisposes the peptide to aggregation. Mitigation strategies include:

  • Elevated Temperature : Coupling at 50°C improves solubility.

  • Pseudoproline Dipeptides : Incorporating Ser-Ser or Thr-Thr pseudo-prolines reduces β-sheet formation.

Trifluoroacetate Residues

Residual TFA (≤0.1%) is unavoidable but minimized via repeated lyophilization or ion-exchange resins.

Applications in Research

  • Aggregation Kinetics : Used to quantify fibril nucleation rates (e.g., compared to Aβ42).

  • Drug Screening : Serves as a substrate for inhibitors targeting tau pathology .

Chemical Reactions Analysis

Hydrolysis and Oxidative Reactions

Like most peptides, Tau Peptide (304-318) Trifluoroacetate undergoes hydrolysis and oxidation under physiological conditions:

  • Hydrolysis : Cleavage of peptide bonds occurs in aqueous environments, particularly at Asp (D) and Ser (S) residues. This reaction is pH-dependent, with faster rates in acidic or alkaline conditions .

  • Oxidation : Methionine (absent in this sequence) and tyrosine (Y) residues are prone to oxidation. The Tyr310 residue in the PHF6 motif may form dityrosine crosslinks under oxidative stress, accelerating fibril formation .

Aggregation Kinetics and Pathways

This compound self-assembles into β-sheet-rich fibrils via a nucleation-dependent mechanism. Key findings include:

Table 1: Aggregation Kinetics Parameters

ParameterValue (Tau 304–318)Value (Aβ42 for Comparison)Conditions
Lag time (t₁/₂)~48 hours~6 hours37°C, pH 8.0, quiescent
Secondary rate (k⁺k₂)6 × 10¹¹ M⁻³ s⁻²4 × 10¹⁰ M⁻³ s⁻²20 mM phosphate buffer
Critical concentration (√Kₘ)30 nM>6 μM
  • Mechanism : Secondary nucleation dominates, with existing fibrils fragmenting to create new aggregation seeds .

  • Concentration Dependence : Aggregation accelerates above 1 μM but plateaus beyond 10 μM due to saturation of nucleation sites .

Metal Ion Interactions

Copper (Cu²⁺) binds to this compound, inducing structural changes that promote aggregation:

  • Binding Sites : Histidine (H307) and lysine (K308) residues coordinate Cu²⁺ in a square-planar geometry .

  • Structural Effects :

    • At pH 7.4, Cu²⁺ induces α-helix-to-β-sheet transitions, enhancing fibril stability .

    • Sub-stoichiometric Cu²⁺ (0.25 eq) increases β-sheet content by 40% .

Table 2: Modification Effects on Aggregation

ModificationEffect on AggregationResidues Affected
PhosphorylationInhibits microtubule binding; enhances fibril stabilitySer324, Ser356
Truncation (C-terminal)Accelerates nucleationCleavage at Asp421
AcetylationReduces β-sheet propensityLys307, Lys311
  • Phosphorylation : Introduces negative charges, reducing helical content and promoting cross-β interactions .

  • Proline Mutagenesis : Substituting Val309 or Ile310 with proline disrupts β-sheet stacking, inhibiting fibrillization .

Inhibitor Interactions

The retro-inverso peptide RI-AG03 ([Ac-rrrrrrrrGpkyk(ac)iqvGr-NH₂]) blocks aggregation by:

  • Binding Affinity : Competes with the PHF6 motif (Kd = 0.8 μM) .

  • Efficacy : Reduces fibril formation by >90% at equimolar concentrations .

Environmental Sensitivity

  • pH : Aggregation is fastest at pH 6.8–7.4, mimicking neuronal cytosol .

  • Temperature : Rates increase linearly between 25°C and 42°C (Q₁₀ = 2.1) .

Scientific Research Applications

Therapeutic Applications

Alzheimer's Disease and Tauopathies
Tau peptide (304-318) is being explored as a potential therapeutic agent for Alzheimer's disease and other tauopathies. Research indicates that this peptide can be utilized in vaccine formulations to elicit an immune response against pathological tau proteins. Such vaccines aim to prevent or slow down the progression of tau-related neurodegenerative diseases by targeting tau aggregates in the brain .

Peptide Vaccines
The development of peptide vaccines using tau peptide (304-318) aims to activate the immune system to recognize and eliminate pathological tau species. This approach is based on the premise that inducing an immune response can help clear tau aggregates, thereby potentially mitigating the progression of diseases like Alzheimer's .

Diagnostic Applications

Biomarkers for Tauopathies
Tau peptide (304-318) is also being investigated as a biomarker for diagnosing tauopathies. The ability to detect specific tau fragments in biological fluids could provide insights into disease presence and progression. The peptide's unique sequence may serve as a target for antibodies developed for diagnostic assays .

Immunoassays
Utilizing tau peptide (304-318) in immunoassays facilitates the detection of tau protein interactions and aggregation states. This application is crucial for understanding the dynamics of tau pathology and could enhance the accuracy of diagnosing various neurodegenerative conditions .

Research Applications

Peptide Screening
Tau peptide (304-318) serves as a valuable tool in peptide screening assays aimed at studying protein interactions, functional analyses, and epitope mapping. These screenings are essential for identifying how tau interacts with other proteins and contributes to neurodegenerative processes .

Molecular Dynamics Studies
In silico studies using molecular dynamics simulations have been employed to investigate the structural properties of tau peptides, including (304-318). These studies help elucidate how mutations within this region can influence tau aggregation propensity, thereby contributing to our understanding of diseases like frontotemporal dementia .

Case Studies and Research Findings

StudyFindings
Birnbaum et al. (1992)Demonstrated that peptide screening can identify active peptides involved in protein interactions, relevant for tau research .
Novak et al. (1993)Identified critical regions within tau responsible for forming pathological aggregates, emphasizing the role of specific peptides like (306-VQIVYK) .
Recent Research (2023)Explored how mutations in tau affect its aggregation dynamics, providing insights into potential therapeutic strategies involving peptides like (304-318) .

Mechanism of Action

Tau Peptide (304-318) Trifluoroacetate exerts its effects by interacting with microtubules, stabilizing their structure, and promoting their assembly. This interaction is crucial for maintaining neuronal morphology and function. In pathological conditions, tau can aggregate into neurofibrillary tangles, disrupting microtubule dynamics and leading to neuronal dysfunction and cell death .

Comparison with Similar Compounds

Structural and Sequence Comparison

The sequence and molecular features of tau-derived peptides influence their aggregation propensity, solubility, and biological activity. Below is a comparative table of structurally related tau peptides:

Peptide Name Sequence (Residues) Molecular Weight (Da) Key Structural Features
Tau (301–315) Trifluoroacetate H-Pro-Gly-Gly-Gly-Ser-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-OH 1,528.77 Contains PHF6* motif (VQIVYK) critical for aggregation
Tau (307–321) Trifluoroacetate H-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-Val-Thr-Ser-Lys-OH 1,705.03 Overlaps with microtubule-binding domains
Tau (379–408) Trifluoroacetate H-Arg-Glu-Asn-Ala-Lys-Ala-Lys-Thr-Asp-His-Gly-Ala-Glu-Ile-Val-Tyr-Lys-Ser-Pro-Val-Val-Ser-Gly-Asp-Thr-Ser-Pro-Arg-His-Leu-OH 3,263.62 Includes phosphorylation sites linked to pathological tau
Tau (304–318) Trifluoroacetate Inferred sequence (overlaps with VQIVYK region) ~1,600–1,700 (estimated) Likely contains PHF6* motif, influencing aggregation

Key Observations :

  • The PHF6* motif (residues 306–311: VQIVYK) is a hallmark of tau aggregation. Tau (304–318) likely includes this motif, making it prone to β-sheet formation and fibril aggregation, similar to Tau (301–315) .
  • Longer peptides like Tau (379–408) exhibit higher molecular weights and additional post-translational modification sites, altering their solubility and interaction with biological membranes .

Aggregation and Solubility

  • Tau (301–315) : Demonstrates significant aggregation due to the PHF6* motif, requiring careful formulation (e.g., lyophilization with stabilizing excipients) to prevent moisture-induced aggregation .
  • Tau (307–321) : Retains partial aggregation propensity but shows improved solubility in physiological buffers due to charged residues (e.g., Lys, Asp) .
  • Tau (304–318) : Expected to aggregate under high moisture or acidic conditions, akin to CSP7 Trifluoroacetate, where reversible aggregation was resolved via pH adjustment (e.g., ammonium hydroxide) .

Stability in Formulations

  • Lyophilization Stability : CSP7 Trifluoroacetate formulations with lactose (1:70 molar ratio) showed superior resistance to moisture-induced aggregation compared to mannitol, suggesting excipient choice critically impacts stability . This principle may extend to tau peptides, where amorphous excipients (e.g., lactose) could stabilize labile regions like PHF6*.
  • Chemical Stability : CSP7 Trifluoroacetate retained >98% potency after nebulization, indicating trifluoroacetate salts generally withstand mechanical stress . Tau peptides, however, may degrade faster due to protease-sensitive regions absent in CSP6.

Role of Trifluoroacetate Counterions

Trifluoroacetate (TFA) is a common counterion in peptide synthesis. Evidence highlights:

  • TFA Effects : In C16-KKKK-NH2, TFA ions modulated peptide-lipid interactions by altering binding stoichiometry without affecting affinity . For tau peptides, TFA may enhance solubility but could interfere with assays requiring precise ionic conditions.
  • Removal Challenges : Protocols for TFA removal (e.g., HCl treatment) are critical to avoid artifactual results in biological studies .

Biological Activity

Tau peptides, particularly the Tau Peptide (304-318) Trifluoroacetate, have garnered significant attention in neurobiology due to their role in tauopathies, including Alzheimer's disease. This peptide fragment is crucial for studying tau aggregation, a process implicated in neurodegenerative diseases. This article reviews the biological activity of Tau Peptide (304-318), highlighting its mechanisms, therapeutic potential, and relevant research findings.

Structure and Properties

The this compound corresponds to a specific segment of the tau protein, which is involved in stabilizing microtubules in neurons. The sequence is characterized by specific amino acids that influence its aggregation properties and interactions with other proteins.

The primary biological activity of Tau Peptide (304-318) involves its ability to inhibit tau aggregation. Aggregation is a critical factor in tauopathies, leading to neurodegeneration. The peptide targets aggregation-promoting hotspots within the tau protein, specifically the regions that facilitate misfolding and aggregation.

Key Mechanisms:

  • Inhibition of Tau Aggregation : The peptide has been shown to disrupt the aggregation process by binding to tau monomers and preventing their assembly into toxic oligomers and fibrils .
  • Neuroprotective Effects : In vitro studies indicate that treatment with Tau Peptide (304-318) can rescue neurons from tau-induced toxicity, suggesting a protective role against neurodegenerative processes .

In Vitro Studies

Research has demonstrated that Tau Peptide (304-318) exhibits strong antiproliferative activities. In cellular models, it has been observed to have 100- to 1000-fold increased potency compared to established chemotherapeutics like paclitaxel and vinblastine .

Table 1: Antiproliferative Activity Comparison

CompoundPotency (Relative to Control)
Tau Peptide (304-318)100-1000 times
PaclitaxelBaseline
VinblastineBaseline

In Vivo Studies

Recent studies have explored the in vivo efficacy of Tau Peptide (304-318). For instance, a novel peptide-based inhibitor targeting both aggregation hotspots has shown promise in reducing tau pathology in animal models of Alzheimer's disease. This study emphasized the peptide's ability to cross the blood-brain barrier and exert neuroprotective effects by reducing tau aggregation and associated behavioral deficits .

Case Studies

  • Study on Neurodegeneration : A study involving transgenic mice expressing human tau revealed that administration of Tau Peptide (304-318) significantly reduced tau aggregates and improved cognitive function as measured by behavioral tests .
  • Clinical Relevance : In a clinical trial setting, researchers are investigating the long-term effects of tau inhibitors like Tau Peptide (304-318) on Alzheimer's patients. Preliminary results suggest potential for slowing disease progression .

Q & A

Q. How can researchers determine the secondary structure of Tau Peptide (304-318) Trifluoroacetate in aqueous solutions?

Circular Dichroism (CD) spectroscopy is a primary method. Prepare a 10 µM peptide solution in aqueous buffer (pH 7.4) and analyze far-UV spectra (190–250 nm) at 37°C. Key spectral features include:

  • Negative n-π* band at ~220 nm and π-π* transitions at ~207/190 nm for α-helices.
  • Negative band near 217 nm for β-sheets.
  • Strong negative peak at 195–200 nm indicates random coil dominance .

Q. What factors influence the solubility of this compound in experimental buffers?

The trifluoroacetate (TFA) counterion imparts acidity and affects solubility. Key steps:

  • Check if the peptide is supplied as a TFA salt (common post-synthesis).
  • Neutralize acidic TFA residues by adjusting pH with volatile bases (e.g., NH₄OH) or dilute HCl.
  • Use degassed, high-purity solvents (e.g., water, PBS) to avoid aggregation .

Q. How should researchers handle discrepancies in peptide quantification due to TFA content?

TFA salts reduce peptide mass content. Mitigation strategies:

  • Use anion-exchange resins (e.g., Amberlite IRA-400) to replace TFA with acetate, increasing peptide content by ~20% (monitored via fluorine elemental analysis).
  • Confirm peptide concentration via amino acid analysis (AAA) or UV absorbance (if Trp/Tyr residues exist) .

Advanced Research Questions

Q. What protocols are recommended for replacing TFA with alternative counterions (e.g., acetate) in cationic peptides like Tau (304-318)?

  • Dissolve the peptide in water and incubate with Amberlite IRA-400 resin (acetate form) for 24 hours.
  • Monitor exchange efficiency via fluorine content reduction (e.g., from 13.42% to 2.88% post-exchange).
  • Lyophilize the peptide-acetate solution for storage. This minimizes media acidification and improves biocompatibility .

Q. How can residual TFA in peptide preparations impact biological assays, and how is it quantified?

  • High TFA levels (>1%) can acidify solutions, alter peptide conformation, and introduce cytotoxicity.
  • Quantify residual TFA using USP <503.1> guidelines:
  • Ion chromatography (IC) with conductivity detection.
  • Limit: ≤0.1% (w/w) for pharmaceutical-grade peptides .

Q. What analytical techniques resolve contradictions in structural data (e.g., CD vs. NMR)?

  • Combine CD with complementary methods:
  • NMR spectroscopy for residue-specific structural insights.
  • Molecular dynamics simulations to model conformational flexibility.
    • For Tau (304-318), CD may show random coil dominance, while NMR reveals transient β-sheet regions under aggregation-prone conditions .

Q. How should environmental precautions for TFA disposal be integrated into experimental workflows?

  • TFA is a persistent environmental pollutant (PFAS-related). Follow institutional guidelines for hazardous waste.
  • Consider counterion replacement (e.g., acetate) during synthesis to reduce TFA waste.
  • Monitor precipitation and wastewater using liquid-liquid extraction (LLE) and mass spectrometry .

Methodological Notes

  • Structural Analysis : Always include temperature and pH controls in CD experiments, as Tau peptides exhibit pH-dependent aggregation .
  • Counterion Selection : Acetate is preferred for in vivo studies due to lower toxicity, while TFA is acceptable for in vitro structural assays .
  • Data Validation : Cross-validate peptide purity (>95%) via HPLC, MALDI-TOF, and AAA to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.